2-amino-3-fluoro-5-methylbenzoic acid is an aromatic compound characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a benzoic acid structure. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and as a building block for synthesizing more complex molecules.
The compound can be synthesized through various methods, often involving nucleophilic fluorination techniques. It is commercially available from chemical suppliers and can also be produced in laboratory settings using specific synthetic routes.
2-amino-3-fluoro-5-methylbenzoic acid belongs to the class of aromatic carboxylic acids and is classified as an amino acid derivative due to the presence of the amino functional group. Its molecular formula is C₉H₈FNO₂, and it has a molecular weight of approximately 181.16 g/mol.
Several synthetic routes exist for the production of 2-amino-3-fluoro-5-methylbenzoic acid. A common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method is favored for its efficiency and ability to yield high-purity products.
The molecular structure of 2-amino-3-fluoro-5-methylbenzoic acid consists of a benzene ring with three substituents:
2-amino-3-fluoro-5-methylbenzoic acid can undergo several types of chemical reactions:
The mechanism of action for 2-amino-3-fluoro-5-methylbenzoic acid primarily involves its interactions with biological molecules:
2-amino-3-fluoro-5-methylbenzoic acid has several significant applications:
The compound systematically named 2-amino-3-fluoro-5-methylbenzoic acid (CAS: 1039900-47-4) adheres to IUPAC conventions for substituted benzoic acids. The root name "benzoic acid" designates the carboxylic acid-functionalized benzene ring. The substituents are numbered to prioritize the carboxylic acid group (C1), with an amino group (–NH₂) at C2, a fluorine atom at C3, and a methyl group (–CH₃) at C5. This numbering minimizes locants for higher-priority functional groups, as carboxylic acid takes precedence over amino and alkyl groups.
O=C(O)C1=CC(C)=CC(F)=C1N YLGMSIALAWEXQI-UHFFFAOYSA-N InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) [2] Table 1: Key Identifiers of 2-Amino-3-fluoro-5-methylbenzoic Acid
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-Amino-3-fluoro-5-methylbenzoic acid |
| CAS Registry | 1039900-47-4 |
| Molecular Formula | C₈H₈FNO₂ |
| SMILES | O=C(O)C₁=CC(C)=CC(F)=C₁N |
| InChIKey | YLGMSIALAWEXQI-UHFFFAOYSA-N |
The base molecular formula C₈H₈FNO₂ (MW: 169.15 g/mol) remains consistent across suppliers and databases [2] [4] . Derivatives exhibit formula modifications due to functional group additions:
Table 2: Molecular Weight Comparisons of Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-Amino-3-fluoro-5-methylbenzoic acid (base) | C₈H₈FNO₂ | 169.15 |
| 2-Amino-3-(3-fluoro-5-methylanilino)benzoic acid | C₁₄H₁₃FN₂O₂ | 260.27 |
| 2-Amino-3-fluoro-4-hydroxy-5-methylbenzoic acid | C₈H₈FNO₃ | 185.15 |
Positional isomerism significantly alters physicochemical properties:
O=C(O)C1=CC(F)=CC(C)=C1N) [5] and storage requirements (inert atmosphere, dark place) contrast with the base compound’s dry, room temperature storage [4] [5]. Cc1ccc(F)c(N)c1C(=O)O) and InChIKey (IQPXEMQKUBIGKY-UHFFFAOYSA-N) confirm distinct stereoelectronic properties [9]. Table 3: Structural Analogs and Key Differences
| Compound | CAS Registry | SMILES Pattern | Unique Properties |
|---|---|---|---|
| 2-Amino-3-fluoro-5-methylbenzoic acid | 1039900-47-4 | CC1=CC(=C(C(=C1)F)N)C(=O)O | Standard storage: dry, room temp |
| 2-Amino-5-fluoro-3-methylbenzoic acid | 874804-25-8 | CC1=CC(=C(C(=C1)F)N)C(=O)O | Storage: inert atmosphere, dark |
| 2-Amino-3-fluoro-6-methylbenzoic acid | 1039981-89-9 | Cc1ccc(F)c(N)c1C(=O)O | Purity: 95% (commercial) |
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5